
Dichloridodimethyltellurium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloridodimethyltellurium is an organotellurium compound.
Applications De Recherche Scientifique
1. Toxicity Evaluation in Human Colon Cells
Diphenyl ditelluride (DPDT) and tellurium tetrachloride were evaluated for toxicity in transformed and non-transformed human colon cells. The study found significant decreases in cell viability and indicated that cells treated with DPDT resulted in apoptosis, while TeCl4 treatment led to necrosis, suggesting involvement of oxidative mechanisms (Puneet Vij & D. Hardej, 2012).
2. Synthesis from Arylboronic Acids
Arylboronic acids were treated with tellurium tetrachloride to generate substituted aryltellurium trichlorides. This process was used to create various aryltellurium compounds, highlighting the versatility of tellurium compounds in synthetic chemistry (A. R. Clark, R. Nair, F. Fronczek, T. Junk, 2002).
3. Novel Organotellurium Compound Toxicity Study
A study on the toxicity of novel organotellurium compounds, including diphenyl ditelluride, showed that these compounds induce an apoptotic form of cell death in human promyelocytic cells. The research underscores the need for careful handling of these compounds in laboratory and industrial settings (B. L. Sailer, Nathan Liles, S. Dickerson, T. G. Chasteen, 2002).
4. Anticancer Properties of Tellurium Compounds
Research on inorganic tellurium complexes like AS101 and SAS has shown promising anti-cancer properties. These compounds modulate specific Te(IV) redox activities, leading to the inactivation of enzymes and inhibition of tumor survival proteins, suggesting potential therapeutic applications in cancer treatment (B. Sredni, 2012).
5. Genotoxicity and Mutagenicity Comparison
A comparative study on the genotoxicity of diphenyl diselenide and diphenyl ditelluride in mice revealed that high doses of ditelluride cause significant DNA damage and have mutagenic potential. This highlights the importance of understanding the toxicological effects of tellurium compounds for safe use (D. Meinerz, J. Allebrandt, D. O. Mariano, E. Waczuk, F. Soares, W. Hassan, J. Rocha, 2014).
6. Tellurium Compounds in Type-1 Diabetes Treatment
Studies on two tellurium-based molecules, AS101 and SAS, in NOD mice showed their potential in preserving β cells function and mass, reducing diabetes incidence, and improving glucose clearance. These findings suggest their potential use in treating type-1 diabetes (Tom Eitan Yossipof, Z. Bazak, Dvora Kenigsbuch-Sredni, R. Caspi, Y. Kalechman, B. Sredni, 2019).
Propriétés
Numéro CAS |
24383-90-2 |
|---|---|
Formule moléculaire |
C2H6Cl2Te |
Poids moléculaire |
228.6 g/mol |
Nom IUPAC |
[dichloro(methyl)-λ4-tellanyl]methane |
InChI |
InChI=1S/C2H6Cl2Te/c1-5(2,3)4/h1-2H3 |
Clé InChI |
HXWAPSSWSLRONP-UHFFFAOYSA-N |
SMILES |
C[Te](C)(Cl)Cl |
SMILES canonique |
C[Te](C)(Cl)Cl |
| 24383-90-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




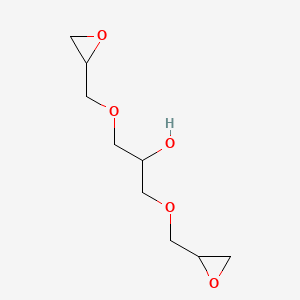
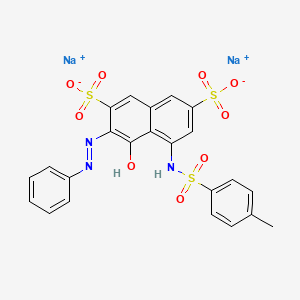
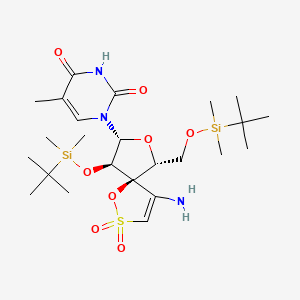


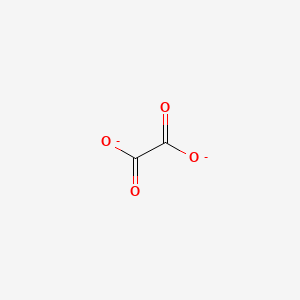
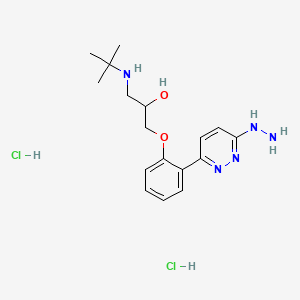
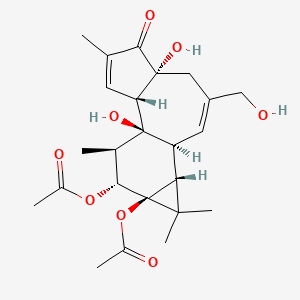

![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)

![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)
